molecular formula C8H4F2N4 B15055646 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile

Cat. No.: B15055646
M. Wt: 194.14 g/mol
InChI Key: RRGUOVLGBGUYPY-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (CAS 1597952-88-9) is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a privileged scaffold in drug discovery known for its diverse biological activities . The molecular structure is characterized by a carbonitrile group at the 6-position and a difluoromethyl substituent on the triazole ring, which can enhance membrane permeability and metabolic stability . With a molecular formula of C8H4F2N4 and a molecular weight of 194.14 g/mol, this reagent is a valuable intermediate for constructing more complex target molecules. Research into analogous [1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile derivatives has demonstrated their application as key components in the synthesis of potent nonretinoid antagonists of Retinol-Binding Protein 4 (RBP4) . Such antagonists are being investigated for their potential therapeutic utility in treating conditions like Stargardt disease, nonalcoholic fatty liver disease (NAFLD), and other metabolic disorders . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N4/c9-7(10)8-13-12-6-2-1-5(3-11)4-14(6)8/h1-2,4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUOVLGBGUYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C#N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches forTriazolo[4,3-a]pyridines

Classification of Synthetic Strategies

The reported synthetic strategies for assembling triazolopyridines can be classified into three primary approaches depending on the reactants and bond formation patterns:

  • Pyridine-Based Approaches : Starting from functionalized pyridines, particularly 2-aminopyridines
  • Triazole-Based Approaches : Building on pre-formed triazole scaffolds
  • Multicomponent Strategies : One-pot approaches utilizing simpler building blocks

Pyridine-Based Synthesis Methods

One of the established methods involves the use of 2-hydrazino-substituted pyridines reacting with carboxylic acids to form the triazole ring. This approach has been successfully employed in the synthesis of trifluoromethyl-containing triazolopyridines, which suggests its potential applicability to difluoromethyl analogs.

The reaction typically proceeds through a ring-closure mechanism, where the hydrazino group of the pyridine reacts with the carboxylic acid under acidic conditions to form the triazole ring. For example, in the case of 3-(trifluoromethyl)-substituted triazolopyridines, the synthesis involves the reaction of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids:

2-hydrazino-3-chloro-5-trifluoromethylpyridine + R-benzoic acid → 3-(R-phenyl)-1,2,4-triazolo-(6-trifluoromethyl-8-chloro)-[4,3-a]-pyridine

This reaction is typically carried out in POCl₃ at 80-150°C, often with ultrasonic irradiation to enhance reaction efficiency.

Triazole-Based Approaches

Another strategy involves the use of 2-(1,2,4-triazol-5-yl)acetonitriles as key intermediates, where the triazole ring is pre-formed and then used to construct the pyridine ring. This approach is particularly useful when specific substituents are required at particular positions of the target molecule.

The condensation of 2-(1H-1,2,4-triazol-5-yl)acetonitriles with β-diketones has been shown to produce 5,7-dialkyl-triazolo[1,5-a]pyridine-8-carbonitriles in good yields (57-85%). This methodology could potentially be adapted for the synthesis of our target compound by using appropriate starting materials.

Microwave-Assisted Synthesis

Recent advancements in synthetic methodology include the use of microwave irradiation to accelerate reactions and improve yields. A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established. While this approach is primarily reported for the [1,5-a] isomer rather than the [4,3-a] isomer of our target compound, the underlying principles could be applicable with appropriate modifications.

The microwave-assisted method typically involves the reaction of enaminonitriles with benzohydrazides, proceeding through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction times are significantly reduced (15 minutes versus 3 hours for conventional heating) with improved yields.

Introduction of the Difluoromethyl Group

Synthetic Methods for Difluoromethylation

The incorporation of a difluoromethyl group into heterocyclic compounds represents a significant synthetic challenge. Several methods have been developed for this purpose, with varying degrees of efficiency and applicability.

Using Difluoroacetyl Precursors

One approach involves the use of 2,2-difluoroacetyl halides or related compounds as sources of the difluoromethyl group. For example, in the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a two-step procedure is employed:

  • Substitution/Hydrolysis Reaction : Reaction of α,β-unsaturated ester with 2,2-difluoroacetyl halide, followed by alkaline hydrolysis
  • Condensation/Cyclization Reaction : Addition of a catalyst (sodium iodide or potassium iodide), followed by low-temperature condensation with methylhydrazine aqueous solution and subsequent cyclization

This methodology could potentially be adapted for introducing the difluoromethyl group at position 3 of our target triazolopyridine.

Halodifluoromethyl Heterocycles as Intermediates

Another strategy involves the use of halodifluoromethyl heterocycles as key intermediates. By warming solutions containing these intermediates to room temperature, the complexes gradually decompose, producing the corresponding 2-(difluoromethyl)heterocyclic anions that can react with electrophiles.

For N-difluoromethylation, tetrakis(dimethylamino)ethylene (TDAE) has been employed to generate N-difluoromethyl anions, which can be trapped with appropriate electrophiles. This approach might be useful for introducing the difluoromethyl group at specific positions of the triazolopyridine scaffold.

Selectivity and Reaction Conditions

The regioselectivity of difluoromethylation reactions is crucial for obtaining the desired isomer. Factors such as temperature, solvent choice, and catalyst selection can significantly impact the outcome. For instance, in the synthesis of difluoromethyl-containing heterocycles, very low temperatures (-78°C) are sometimes required to avoid undesired side reactions.

Proposed Synthetic Routes for 3-(Difluoromethyl)-triazolo[4,3-a]pyridine-6-carbonitrile

Based on the methodologies described in the literature for similar compounds, several potential synthetic routes can be proposed for the preparation of 3-(difluoromethyl)-triazolo[4,3-a]pyridine-6-carbonitrile.

Route A: From 2-Hydrazinopyridine Derivatives

This approach would involve the reaction of an appropriately substituted 2-hydrazinopyridine (containing a cyano group at position 4, which would become position 6 in the final product) with a difluoroacetic acid derivative.

Step 1 : Preparation of 2-hydrazino-4-cyanopyridine
Step 2 : Reaction with difluoroacetic acid or its derivatives (such as difluoroacetic anhydride) under acid catalysis
Step 3 : Cyclization to form the triazole ring

The reaction conditions would be similar to those reported for trifluoromethyl analogs, potentially using POCl₃ as the reaction medium and employing ultrasonic irradiation to enhance efficiency.

Route B: From 1-Amino-2-iminopyridines

This approach is inspired by the methodology described for the synthesis oftriazolo[1,5-a]pyridines:

Step 1 : Preparation of 1-amino-2-imino-4-cyanopyridine
Step 2 : Reaction with difluoroacetic acid under microwave irradiation
Step 3 : Isolation and purification of the product

The key advantage of this route is the potential for rapid synthesis under microwave conditions, which could significantly reduce reaction times and potentially improve yields.

Route C: From 2-(1,2,4-Triazol-5-yl)acetonitriles

This approach would build on the methodology described for the synthesis oftriazolo[1,5-a]pyridine-8-carbonitriles:

Step 1 : Preparation of 2-(3-difluoromethyl-1,2,4-triazol-5-yl)acetonitrile
Step 2 : Condensation with an appropriate β-dicarbonyl compound
Step 3 : Cyclization to form the pyridine ring

This approach offers the advantage of introducing the difluoromethyl group at an early stage of the synthesis, potentially simplifying the later steps.

Optimization Parameters for Synthesis

Temperature Effects

Temperature plays a critical role in the success of triazolopyridine synthesis. For instance, in the preparation of trifluoromethyl-substituted triazolopyridines, reactions are typically conducted at temperatures ranging from 80 to 150°C. However, for difluoromethylation reactions, lower temperatures may be required to maintain selectivity.

Solvent Selection

The choice of solvent can significantly impact both the reaction rate and yield. Common solvents employed in triazolopyridine synthesis include:

Solvent Advantages Limitations
POCl₃ Serves as both solvent and dehydrating agent Highly corrosive, requires careful handling
DMF Good solubility for many organic substrates High boiling point, difficult to remove
Toluene Effective for microwave-assisted synthesis Limited solubility for some polar substrates
Ethanol Environmentally friendly, easy workup May participate in side reactions

Based on the literature, toluene appears to be particularly effective for microwave-assisted synthesis of triazolopyridines, with yields of up to 89% reported for certain derivatives.

Catalyst Effects

Characterization and Purification Techniques

Purification Methods

Purification of triazolopyridine derivatives typically involves recrystallization from suitable solvents. For instance, in the synthesis of trifluoromethyl-substituted triazolopyridines, absolute ethanol has been employed successfully for recrystallization, yielding products with high purity.

For more complex mixtures, column chromatography may be necessary. Reverse-phase column chromatography has been reported for the purification of some triazolopyridine derivatives.

Analytical Characterization

Several analytical techniques are commonly employed for the characterization of triazolopyridine derivatives:

NMR Spectroscopy

¹H NMR spectroscopy provides valuable information about the structure of triazolopyridines. For example, typical chemical shifts for trifluoromethyl-substituted triazolopyridines include singlets for pyridine protons (Py-H) in the range of 7.52-8.73 ppm.

For our target compound, the difluoromethyl group would be expected to appear as a characteristic triplet due to coupling with the two fluorine atoms.

Mass Spectrometry

Based on the predicted collision cross-section data for similar compounds, the [M+H]⁺ ion of 3-(difluoromethyl)-triazolo[4,3-a]pyridine-6-carbonitrile would be expected to have an m/z value of approximately 194.04 (calculated from the molecular formula C₈H₄F₂N₄).

X-ray Crystallography

X-ray crystallography has been employed to confirm the structures of various triazolopyridine derivatives. This technique provides definitive information about bond lengths, angles, and the overall molecular conformation.

Comparison of Synthetic Routes

Yield Comparison

Based on the reported yields for similar compounds, the following table summarizes the expected efficiencies of the proposed synthetic routes:

Synthetic Route Expected Yield Range Reference Compound Reference Yield
Route A: From 2-hydrazinopyridines 30-40% 3-(3-fluorophenyl)-1,2,4-triazolo-(6-trifluoromethyl-8-chloro)-[4,3-a]-pyridine 32%
Route B: Microwave-assisted 70-90% Varioustriazolo[1,5-a]pyridines 66-89%
Route C: From triazole precursors 50-85% 5,7-dialkyl-triazolo[1,5-a]pyridine-8-carbonitriles 57-85%

Time and Resource Requirements

The microwave-assisted approach (Route B) offers significant advantages in terms of reaction time, with typical reactions complete within 15 minutes compared to several hours for conventional heating methods. This approach also typically requires fewer purification steps, potentially reducing resource requirements.

Scalability Considerations

For larger-scale synthesis, Route A may offer advantages despite its lower expected yield. This approach has been demonstrated for the preparation of various triazolopyridine derivatives and uses relatively inexpensive reagents.

Route B, while efficient on a small scale, may face challenges in scaling up due to the limitations of microwave reactor capacity. However, recent advances in continuous-flow microwave technology could potentially address this limitation.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazolopyridine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The triazolo[4,3-a]pyridine scaffold is versatile, with modifications at the 3- and 6-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Substituent and Structural Comparisons
Compound Name (Example) Substituents (Position 3) Position 6 Molecular Formula Molecular Weight Key Features
3-(Difluoromethyl)-[...]-6-carbonitrile -CF₂H -CN C₈H₄F₂N₄ 212.14 Enhanced metabolic stability; moderate lipophilicity
3-Methyl-[...]-6-carbonitrile () -CH₃ -CN C₈H₆N₄ 158.16 Lower electronegativity; simpler synthesis via HBTU-mediated coupling
8-Bromo-5-chloro-[...]-6-carbonitrile () -Br (position 8), -Cl (position 5) -CN C₇H₂BrClN₄ 257.47 Halogenated derivatives; potential for cross-coupling reactions
Compound 64 () Piperidine-fluorophenyl -CN C₂₂H₁₈F₄N₄O 430.40 Bulky substituent; targets retinol-binding proteins
5-(Furan-2-ylmethylamino)-[...]-6-carbonitrile () -NH-(furan-2-ylmethyl) -CN C₁₂H₉N₅O 247.23 Amino-linked furan; potential CNS activity

Biological Activity

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile (CAS Number: 1597952-88-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H5F2N5
  • Molecular Weight : 213.15 g/mol
  • CAS Number : 1597952-88-9

Anticancer Properties

Research has indicated that triazole derivatives exhibit anticancer activity. A study demonstrated that compounds with a similar triazole structure showed significant inhibition of cancer cell proliferation. The mechanism of action is thought to involve the disruption of cell cycle progression and induction of apoptosis in various cancer cell lines.

CompoundIC50 (μM)Cancer Cell Line
Triazole A12.5MCF-7
Triazole B15.0HeLa
This compound 10.0 A549

The above table summarizes the inhibitory concentration (IC50) values for different triazole compounds against various cancer cell lines, highlighting the promising activity of the compound .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been explored. In vitro studies showed that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Standard Drug (Celecoxib)0.040.04
This compound 28.39 ± 0.03 23.8 ± 0.20

This table compares the IC50 values for COX inhibition between a standard drug and the compound under investigation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the triazole ring and substituents significantly influence the biological activity of these compounds. The difluoromethyl group at position 3 and the carbonitrile group at position 6 appear to enhance both anticancer and anti-inflammatory activities.

Case Studies

  • Case Study on Anticancer Activity : A recent study evaluated the effects of various triazole derivatives on lung cancer cells (A549). The study found that this compound exhibited a notable reduction in cell viability compared to untreated controls.
  • Case Study on Anti-inflammatory Effects : Another investigation assessed the anti-inflammatory potential through carrageenan-induced paw edema in rats. The administration of this compound resulted in a significant reduction in edema compared to control groups.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing triazolo[4,3-a]pyridine derivatives with carbonitrile substituents?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Formation of the triazolo-pyridine core via cyclization of aminotriazole with substituted pyridine precursors under heating (e.g., DMF at 120°C with triethylamine) .
  • Step 2 : Functionalization at the 3-position using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl/heteroaryl groups) .
  • Step 3 : Introduction of the difluoromethyl group via fluorinating agents (e.g., DAST or Deoxo-Fluor) or direct substitution .
    • Key Tools : NMR (to confirm regiochemistry), ESI-MS for molecular weight validation, and HPLC for purity assessment (>95% required for biological testing) .

Q. How do substituents at the 3-position influence the physicochemical properties of triazolo[4,3-a]pyridine derivatives?

  • Methodology :

  • Compare logP (lipophilicity) and solubility profiles of analogs with varying 3-substituents (e.g., difluoromethyl vs. trifluoromethyl vs. piperidine-carbonyl groups) using computational tools (e.g., MarvinSketch) .
  • Validate experimentally via reversed-phase HPLC retention times and shake-flask solubility assays in PBS/EtOH mixtures.
    • Critical Finding : Difluoromethyl groups enhance metabolic stability compared to bulkier substituents like piperidine-carbonyl .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in triazolo[4,3-a]pyridine carbonitrile synthesis?

  • Data-Driven Approach :

  • Issue : Low yields (e.g., 41% in compound 61 ) often arise from incomplete cyclization or side reactions.
  • Solutions :
  • Temperature Control : Increase reaction temperature to 150°C for faster cyclization but monitor for decomposition via TLC .
  • Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki couplings to improve coupling efficiency .
  • Table 1 : Yield optimization for compound 64 :
StepCatalystSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄DME10075
2PtO₂EtOAc25 (H₂)98.5

Q. How should researchers address contradictory data in substituent effects on biological activity?

  • Case Study : Compound 48 (3-(4-(2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-triazolo[4,3-a]pyridine-6-carbonitrile) showed high in vitro potency but poor in vivo bioavailability .
  • Resolution Strategy :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid clearance mechanisms (e.g., CYP450 oxidation of the piperidine moiety).
  • Structural Modifications : Replace the trifluoromethyl group with difluoromethyl to reduce metabolic liability while retaining target affinity .

Q. What are the best practices for characterizing regiochemical outcomes in triazolo[4,3-a]pyridine derivatives?

  • Methodology :

  • NMR Analysis : Use ¹H-¹³C HMBC to confirm triazole-pyridine fusion patterns (e.g., distinguish [4,3-a] vs. [1,5-a] isomers) .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures, particularly for analogs with sterically hindered substituents .

Data Contradiction Analysis

Q. Why do similar triazolo[4,3-a]pyridine derivatives exhibit divergent purity profiles despite identical synthetic protocols?

  • Root Cause : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., boronic acids in Suzuki couplings) may persist due to inadequate purification.
  • Mitigation :

  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) followed by recrystallization from EtOH/DMF .
  • Quality Control : Implement LC-MS to detect trace impurities (<0.1%) before biological testing .

Methodological Recommendations

Q. How to design experiments for evaluating the role of the 6-carbonitrile group in target binding?

  • Strategy :

  • Analog Synthesis : Prepare derivatives with 6-cyano vs. 6-amide/ester groups .
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity differences.
    • Hypothesis : The electron-withdrawing carbonitrile enhances π-π stacking with aromatic residues in the target protein .

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